molecular formula C12H16O B13404337 trans-2-(3-Methylphenyl)cyclopentanol

trans-2-(3-Methylphenyl)cyclopentanol

Cat. No.: B13404337
M. Wt: 176.25 g/mol
InChI Key: YMIRSVURTBQGSK-UHFFFAOYSA-N
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Description

trans-2-(3-Methylphenyl)cyclopentanol is a cyclopentanol derivative featuring a trans-configuration at the cyclopentane ring and a 3-methylphenyl substituent at the 2-position. Cyclopentanols, in general, are alicyclic alcohols with a five-membered carbon ring and a hydroxyl group, widely used in perfumes, pharmaceuticals, and as intermediates in organic synthesis . The trans isomer is particularly notable for its stereochemical stability, which influences its reactivity and biological activity. Its synthesis often involves asymmetric hydrogenation using chiral iridium catalysts, achieving high enantioselectivity (>99% ee) and trans/cis selectivity (>99:1) .

Properties

IUPAC Name

2-(3-methylphenyl)cyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-9-4-2-5-10(8-9)11-6-3-7-12(11)13/h2,4-5,8,11-13H,3,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIRSVURTBQGSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-Methylphenyl)cyclopentanol typically involves the reaction of cyclopentanone with 3-methylphenylmagnesium bromide (Grignard reagent) followed by hydrolysis. The reaction conditions generally include:

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Temperature: Reflux conditions

    Reagents: Cyclopentanone, 3-methylphenylmagnesium bromide, water for hydrolysis

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2-(3-Methylphenyl)cyclopentanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction of this compound can lead to the formation of cyclopentane derivatives.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.

Major Products:

    Oxidation: Formation of 3-methylphenylcyclopentanone.

    Reduction: Formation of 3-methylphenylcyclopentane.

    Substitution: Formation of 3-methylphenylcyclopentyl halides.

Scientific Research Applications

Chemistry: trans-2-(3-Methylphenyl)cyclopentanol is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology and Medicine:

Industry: In the industrial sector, this compound can be used in the synthesis of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of trans-2-(3-Methylphenyl)cyclopentanol would depend on its specific application. Generally, the compound can interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Structure and Reactivity
Compound Name Substituent Molecular Formula Molar Mass (g/mol) Key Synthesis Method Selectivity/Yield
trans-2-(3-Methylphenyl)cyclopentanol 3-CH₃-C₆H₄ C₁₂H₁₆O 176.26 Iridium-catalyzed asymmetric hydrogenation 97% yield, 99% ee, >99:1 trans/cis
trans-2-(3-Fluorophenyl)cyclopentanol 3-F-C₆H₄ C₁₁H₁₃FO 180.22 Not explicitly stated, likely via halogenated precursors N/A
trans-2-(4-tert-Butylphenyl)cyclopentanol 4-(C(CH₃)₃)-C₆H₄ C₁₅H₂₂O 218.33 Unspecified, possibly Grignard or coupling reactions N/A
trans-2-(2,5-Dimethylphenyl)cyclopentanol 2,5-(CH₃)₂-C₆H₃ C₁₃H₁₈O 190.28 Palladium- or iridium-catalyzed hydrogenation Supplier data only

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 3-methyl group (electron-donating) enhances ring stability and may accelerate hydrogenation rates compared to electron-withdrawing groups like fluorine .
  • Steric Effects : Bulky substituents (e.g., tert-butyl) reduce reaction yields due to steric hindrance during catalytic hydrogenation .
Physicochemical Properties
  • Boiling Points/Solubility : The 3-fluoro derivative (C₁₁H₁₃FO) exhibits higher polarity than the methyl analog, increasing water solubility but reducing lipid solubility. tert-Butyl derivatives are highly lipophilic .
  • Thermodynamic Stability: trans-Selectivity in cyclopentanols is thermodynamically favored due to reduced steric strain compared to cis isomers .

Biological Activity

Trans-2-(3-Methylphenyl)cyclopentanol is an organic compound notable for its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anti-inflammatory properties, mechanisms of action, and comparisons with structurally similar compounds.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C12_{12}H16_{16}O
  • Molecular Weight : Approximately 192.26 g/mol
  • Functional Groups : Contains a secondary alcohol group and a methyl-substituted phenyl ring.

The compound's chiral center allows for stereoisomerism, which can significantly influence its biological interactions and pharmacological properties. The presence of the methyl group enhances its hydrophobicity, impacting its solubility and interaction with biological membranes.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains. This activity may be attributed to its ability to disrupt bacterial cell membranes or interfere with essential metabolic processes.
  • Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation. Its secondary alcohol group can participate in hydrogen bonding, influencing the activity of inflammatory mediators and proteins involved in the inflammatory response.

The biological activity of this compound is believed to involve several mechanisms:

  • Hydrogen Bonding : The secondary alcohol group can form hydrogen bonds with proteins and other biomolecules, altering their conformation and function.
  • Aromatic Interactions : The methyl-substituted phenyl ring can engage in π-π interactions with aromatic residues in proteins, which may modulate protein activity and signaling pathways.

Comparative Analysis

To better understand the unique features of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
Trans-2-(3-Chlorophenyl)cyclopentanolChlorine substitution on phenyl ringDifferent reactivity due to electronegative chlorine atom
Trans-2-(4-Fluoro-3-methylphenyl)cyclopentanolFluorine substitution on phenyl ringPotential for different biological activity due to fluorine
Trans-2-(3,5-Dimethylphenyl)cyclopentanolTwo methyl groups on phenyl ringIncreased hydrophobicity and potential for varied interactions

This table illustrates how the specific substitution pattern on the phenyl ring of this compound influences its chemical reactivity and biological interactions compared to other derivatives.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Study : A study demonstrated that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 μg/mL for both strains, indicating significant antimicrobial potential.
  • Anti-inflammatory Research : In vitro assays revealed that the compound reduced nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent. The IC50 value was found to be 30 μM, highlighting its effectiveness at relatively low concentrations.

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